Trans-2-methoxycyclopropan-1-amine
Overview
Description
Trans-2-methoxycyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a methoxy group and an amine group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-2-methoxycyclopropan-1-amine can be synthesized through several methods. One common approach involves the reaction of α-chloroaldehydes with amines, followed by ring-closure to generate the cyclopropylamine product . This method typically requires the use of electrophilic zinc homoenolate intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis can be applied. Industrial production may involve optimized reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trans-2-methoxycyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclopropylamines.
Scientific Research Applications
Trans-2-methoxycyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-2-methoxycyclopropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cis-2-methoxycyclopropan-1-amine: Differing in the spatial orientation of the methoxy and amine groups.
Cyclopropylamine: Lacks the methoxy group, providing a simpler structure.
2-methoxycyclopropane: Contains a methoxy group but lacks the amine group.
Uniqueness
Trans-2-methoxycyclopropan-1-amine is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other related compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1R,2R)-2-methoxycyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-6-4-2-3(4)5/h3-4H,2,5H2,1H3/t3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHESTWQJVUANKG-QWWZWVQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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